molecular formula C14H20ClN B1388248 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride CAS No. 95195-98-5

3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride

Cat. No. B1388248
CAS RN: 95195-98-5
M. Wt: 237.77 g/mol
InChI Key: FBFMEJWLEWTMBI-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C14H20ClN . It was designed with the aim to discover a gastric antisecretory agent more potent than the existing proton pump inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[naphthalene-1,4’-piperidine] core . The molecular weight is 237.77 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.77 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, polar surface area, polarizability, surface tension, and molar volume are not explicitly detailed in the available resources .

Scientific Research Applications

  • Application : The compound has been used in the discovery and synthesis of novel derivatives that act as potassium-competitive acid blockers .
  • Method of Application : The researchers designed 3,4-dihydro-1H-spiro (naphthalene-2,2’-piperidin)-1-one derivatives that could occupy two important lipophilic pockets of H+,K±ATPase and bind strongly to the K±binding site .
  • Results : Among the synthesized compounds, one particular derivative showed strong H+,K±ATPase-inhibitory activity and a high stomach concentration in rats. This resulted in potent inhibitory action on histamine-stimulated gastric acid secretion .

Safety And Hazards

Specific safety and hazard information for this compound is not detailed in the available resources .

properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14;/h1-2,4,6,15H,3,5,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFMEJWLEWTMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662848
Record name 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride

CAS RN

95195-98-5
Record name 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the N-methylpiperidine (A1) (37 g, 172 mmol) in 1,2-dichloroethane (250 ml) was added 1-chloroethyl chloroformate (20.7 ml, 190 mmol) at 0° C. The solution turned to a solid. After 0.5 hours at room temperature, the reaction mixture was heated under reflux for 15 hours. After concentration, the residue was dissolved in methanol (250 ml) and heated at 50° C. for 2 hours. The mixture was cooled to room temperature, the precipitate was filtered and washed with ether to produce 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] HCl salt (A2). The filtrate was concentrated, suspended in ether, filtered, and the solid washed with MeOH and ether to give additional 3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine] HCl salt (A2). LC-MS: m/e=202.1 (M+H). Rt=1.61 min. 1H-NMR (500 MHz, CDCl3): 9.74 (s, 2H), 7.58 (d, J=7.9, 1H), 7.22 (t, J=7.8, 1H), 7.14 (t, J=7.9, 1H), 7.08 (d, J=8.0, 1H), 3.47 (d, J=12.4, 2H), 3.22-3.18 (m, 2H), 2.88 (t, J=4.9, 2H), 2.81 (t, J=6.2, H), 2.60 (td, 2H), 1.93-1.89 (m, 2H), 1.83-1.77 (m, 2H).
Name
N-methylpiperidine
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Reactant of Route 2
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Reactant of Route 3
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Reactant of Route 4
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Reactant of Route 5
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride
Reactant of Route 6
3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride

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